molecular formula C20H16N2O5 B13802468 p-Nitrophenyl p-benzyloxycarbanilate CAS No. 6186-11-4

p-Nitrophenyl p-benzyloxycarbanilate

Cat. No.: B13802468
CAS No.: 6186-11-4
M. Wt: 364.4 g/mol
InChI Key: QBWSFSCKAULDFB-UHFFFAOYSA-N
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Description

p-Nitrophenyl p-benzyloxycarbanilate is a synthetic organic compound characterized by a p-nitrophenyl group linked to a benzyloxycarbanilate moiety. This structure renders it a versatile substrate in enzymatic and chemical reactions, particularly in glycoside synthesis and chromogenic assays. The p-nitrophenyl group acts as a leaving group, facilitating hydrolysis or substitution reactions that are easily monitored via spectrophotometric methods due to the release of yellow-colored p-nitrophenol (detectable at ~405 nm) . Its synthesis often involves nucleophilic substitution or condensation reactions, with yields comparable to other aryl glycosides under optimized conditions .

Properties

CAS No.

6186-11-4

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

(4-nitrophenyl) N-(4-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C20H16N2O5/c23-20(27-19-12-8-17(9-13-19)22(24)25)21-16-6-10-18(11-7-16)26-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,23)

InChI Key

QBWSFSCKAULDFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl p-benzyloxycarbanilate typically involves the reaction of p-nitrophenol with p-benzyloxycarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

p-Nitrophenol+p-Benzyloxycarbonyl chloridep-Nitrophenyl p-benzyloxycarbanilate+HCl\text{p-Nitrophenol} + \text{p-Benzyloxycarbonyl chloride} \rightarrow \text{this compound} + \text{HCl} p-Nitrophenol+p-Benzyloxycarbonyl chloride→p-Nitrophenyl p-benzyloxycarbanilate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl p-benzyloxycarbanilate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield p-nitrophenol and p-benzyloxycarbanilic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild heating.

Major Products

    p-Nitrophenol and p-benzyloxycarbanilic acid. p-Aminophenyl p-benzyloxycarbanilate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

p-Nitrophenyl p-benzyloxycarbanilate has several applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study esterases and lipases.

    Biology: Employed in the development of biosensors for detecting enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

    Industry: Utilized in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of p-Nitrophenyl p-benzyloxycarbanilate involves its interaction with specific enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, leading to the release of p-nitrophenol and p-benzyloxycarbanilic acid. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic cleavage.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Properties of p-Nitrophenyl Derivatives

Compound Key Application Reaction Kinetics (Relative Rate) Detection Sensitivity (IC₅₀) Stability Profile
This compound Esterase/protease assays Moderate ~10–50 µM Sensitive to hydrolysis
p-Nitrophenyl glycoside Glycosidase assays High ~1–10 µM Moderate
Phenyl glycoside Stable substrate models Low Not applicable High
p-Nitrophenyl phosphate Phosphatase assays Very high ~0.1–1 µM Labile in alkaline conditions

Key Observations :

  • This compound is less sensitive than phosphate or glycoside analogs but offers specificity for carbamate-cleaving enzymes.
  • Phenyl glycosides, while kinetically inferior, are synthetically accessible and avoid premature hydrolysis .

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